molecular formula C28H28ClN3O3 B6512828 N-[(2-chlorophenyl)methyl]-3-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide CAS No. 865655-69-2

N-[(2-chlorophenyl)methyl]-3-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide

Cat. No.: B6512828
CAS No.: 865655-69-2
M. Wt: 490.0 g/mol
InChI Key: RWZVBEAPIRONOT-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is a structurally complex molecule featuring:

  • A tetrahydroquinazolinone core (a bicyclic system with two fused six-membered rings).
  • Substituents: A 2-chlorophenylmethyl group at position 1 of the quinazolinone ring. A 2,4,6-trimethylphenylmethyl (mesityl) group at position 2. A propanamide chain extending from the tetrahydroquinazolin-3-yl moiety.

Its synthesis likely involves multi-step coupling and alkylation reactions, akin to methods described for structurally related quinazolinone derivatives .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3/c1-18-14-19(2)23(20(3)15-18)17-32-25-11-7-5-9-22(25)27(34)31(28(32)35)13-12-26(33)30-16-21-8-4-6-10-24(21)29/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZVBEAPIRONOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(2-chlorophenyl)methyl]-3-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Chlorophenyl group : Enhances lipophilicity and potentially affects bioactivity.
  • Tetrahydroquinazoline moiety : Known for various biological activities including anti-cancer properties.
  • Dioxo functional groups : May contribute to its reactivity and interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C20H24ClN3O3C_{20}H_{24}ClN_{3}O_{3}.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cell Proliferation : Research shows that certain derivatives can inhibit the proliferation of various cancer cell lines. The IC50 values for these compounds often fall within the low micromolar range, suggesting potent activity against cancer cells .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Targeting Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression. For example, inhibitors of the MEK1/2 pathway have demonstrated effectiveness in reducing tumor growth in preclinical models .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest potential antimicrobial activity against both bacterial and fungal strains. Compounds with similar structural features have shown:

  • Bactericidal Effects : Some derivatives exhibit significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effective bacterial growth inhibition .

Study 1: Anticancer Efficacy in Xenograft Models

A study evaluated the efficacy of a related compound in xenograft models of human tumors. Results indicated a dose-dependent inhibition of tumor growth with significant reductions observed at doses as low as 10 mg/kg .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of a series of derivatives based on the tetrahydroquinazoline scaffold. Results showed that several compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria .

Data Summary

Activity TypeCompound DerivativeIC50/MIC ValuesReference
AnticancerSimilar Derivative~0.3 µM
AntimicrobialSeries of Derivatives< 10 µg/mL
Kinase InhibitionRelated CompoundsVaries (0.19 to >10 mM)

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Quinazolinone Family

Compound A : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
  • Core: Monocyclic quinazolinone (lacks the tetrahydro ring).
  • Substituents :
    • 2,4-Dichlorophenylmethyl group (electron-withdrawing Cl groups at positions 2 and 4).
    • Acetamide chain (shorter than the target’s propanamide).
  • Synthesis : Oxidative coupling of glycine derivatives with chlorophenyl intermediates .
  • The shorter acetamide chain may reduce conformational flexibility and van der Waals interactions in biological systems.
Compound B : N-(3,4-Dichlorophenyl)propanamide (Propanil)
  • Core : Simple propanamide lacking heterocyclic systems.
  • Substituents : 3,4-Dichlorophenyl group.
  • Use : Herbicide .
  • Simpler structure reduces metabolic stability compared to the target compound.

Heterocyclic Analogues with Modified Cores

Compound C : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
  • Core : Oxadiazole-thiazole hybrid.
  • Substituents : Sulfanyl-linked propanamide and substituted phenyl groups.
  • Synthesis : Multi-step reactions involving hydrazine, CS₂, and Na₂CO₃ .
  • Sulfanyl groups may increase oxidative susceptibility compared to the target’s stable quinazolinone core.
Compound D : Iprodione Metabolite Isomer (N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide)
  • Core : Imidazolidine ring.
  • Substituents : 3,5-Dichlorophenyl and isopropyl groups.
  • Key Differences: The imidazolidine ring is less aromatic than quinazolinone, reducing planar rigidity and π-system interactions. Isopropyl group increases steric bulk, possibly hindering target binding .

Table 1: Key Properties of the Target Compound and Analogues

Property Target Compound Compound A Compound B (Propanil) Compound C Compound D
Core Structure Tetrahydroquinazolinone Quinazolinone Propanamide Oxadiazole-thiazole Imidazolidine
Aromatic Substituents 2-Chlorophenyl, Mesityl 2,4-Dichlorophenyl 3,4-Dichlorophenyl Varied phenyl 3,5-Dichlorophenyl
Amide Chain Propanamide Acetamide Propanamide Propanamide Carboxamide
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.3 ~2.0 ~3.0
Solubility Low (hydrophobic mesityl) Moderate High Moderate (polar groups) Low
Bioactivity Anticonvulsant (hypothesized) Anticonvulsant Herbicidal Antimicrobial Fungicidal

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Chlorophenyl Groups: Electron-withdrawing Cl substituents enhance binding to hydrophobic pockets in biological targets (e.g., GABA receptors in anticonvulsant activity) . Amide Chain Length: Propanamide (3 carbons) offers greater conformational flexibility than acetamide (2 carbons), possibly optimizing interactions with enzyme active sites .
  • Synthetic Challenges: The target compound’s multi-substituted quinazolinone core requires precise regioselective alkylation, as seen in analogous syntheses . Stability of the mesityl group under reaction conditions must be controlled to avoid demethylation or oxidation.
  • Biological Potential: Quinazolinone derivatives are well-documented for anticonvulsant and kinase-inhibitory activities. The target compound’s unique substitutions may enhance selectivity and potency compared to Compound A . The herbicidal propanil (Compound B) lacks a heterocyclic core, underscoring the importance of the quinazolinone system in central nervous system applications.

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